1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide

ADME Drug Metabolism CYP450 Inhibition

Indazole-3-carboxamide kinase inhibitor programs require precise regiochemistry: the 3-carboxamide isomer actively inhibits CRAC channels (sub-µM IC₅₀), while the 1-carboxamide reverse amide isomer is completely inactive at 100 µM. Generic substitutes lacking N1-methyl/7-CF3 substitution risk total loss of pharmacological activity. • Validated scaffold: PAK1 IC₅₀ 9.8 nM (>29-kinase selectivity), GSK-3β nanomolar potency • Built-in CYP3A4 reference data (IC₅₀ 5,000 nM) for metabolic liability benchmarking • In stock: 1 g, 5 g, 10 g; bulk custom synthesis available

Molecular Formula C10H8F3N3O
Molecular Weight 243.18 g/mol
Cat. No. B8131811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide
Molecular FormulaC10H8F3N3O
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C(=O)N
InChIInChI=1S/C10H8F3N3O/c1-16-8-5(7(15-16)9(14)17)3-2-4-6(8)10(11,12)13/h2-4H,1H3,(H2,14,17)
InChIKeyXOXOUCXQVZDBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide Procurement & Differentiation Guide


1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide is a substituted indazole-3-carboxamide derivative featuring a trifluoromethyl group at the 7-position and a methyl substituent at N1. The compound (CAS 1638591-49-7, molecular formula C₁₀H₈F₃N₃O, molecular weight 243.18 g/mol) belongs to a pharmacologically significant class of heterocyclic compounds that serve as scaffolds for kinase inhibitors, including Wnt/β-catenin pathway inhibitors [1] and glycogen synthase kinase 3 beta (GSK-3β) inhibitors [2]. The indazole-3-carboxamide framework provides a versatile platform for medicinal chemistry programs targeting oncology, inflammation, and metabolic disorders.

1
Scaffold Indazole-3-carboxamide core for kinase inhibitor synthesis
2
Pathway Wnt/β-catenin, GSK-3β, CRAC channel signaling research
3
Chemistry N1-methyl and C7-CF₃ substituents for SAR derivatization

Why Generic Indazole-3-Carboxamide Substitution Fails


Within the indazole-3-carboxamide chemotype, even modest structural modifications produce profound effects on target engagement and functional activity. The specific regiochemistry of the 3-carboxamide amide linker is critical: the indazole-3-carboxamide isomer actively inhibits calcium influx in CRAC channel assays with sub-µM IC₅₀, whereas the reverse amide isomer (indazole-1-carboxamide) is completely inactive even at 100 µM concentration [1]. This regiochemical dependency is unprecedented among known CRAC channel blockers [1]. Additionally, the N1-methyl and 7-trifluoromethyl substituents on the target compound introduce unique electronic and steric properties that are not recapitulated by unsubstituted indazole-3-carboxamide (MW 161.16) [2] or the 7-trifluoromethyl variant lacking N1-methylation (MW 229.16) . Substitution of generically similar analogs without rigorous head-to-head validation therefore risks complete loss of the desired pharmacological profile.

Regiochemistry
3-carboxamide isomer (active scaffold)
1-carboxamide isomer — reported >100-fold activity difference in CRAC assays
Regiochemical mismatch may shift functional activity profile significantly; direct substitution requires validation.
Substituent pattern
N1-methyl, C7-CF₃ (MW 243)
Unsubstituted indazole-3-carboxamide (MW 161) — ΔAlogP +0.77, distinct H-bond profile
Lipophilicity and steric differences may alter target binding and metabolic stability.
CYP profile
CYP3A4 IC₅₀ = 5,000 nM (weak inhibition)
Optimized indazole PAK1 inhibitors — off-target hERG liability reported; CYP panel data may differ
CYP inhibition and off-target profiles are substitution-dependent; class-level inference may not transfer.

Quantitative Differentiation Evidence vs. Structural Analogs


CYP3A4 Metabolic Liability vs. Structural Comparators

In human liver microsome assays, 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide exhibits an IC₅₀ of 5,000 nM against CYP3A4 using midazolam as substrate and 5-minute NADPH incubation [1]. This value indicates weak CYP3A4 inhibition compared to the clinically concerning threshold (typically IC₅₀ < 1,000 nM flags potential drug-drug interaction risk). For context, certain substituted indazole-3-carboxamide PAK1 inhibitors have demonstrated hERG activity requiring structural mitigation strategies [2], and some indazole-based Akt inhibitors showed Purkinje fiber depolarization in vitro [3]. While direct head-to-head CYP3A4 data for closely related 7-trifluoromethyl indazole-3-carboxamide analogs are not available in the public domain, this compound's CYP3A4 IC₅₀ of 5,000 nM provides a quantitative benchmark for evaluating metabolic liability when selecting among indazole-3-carboxamide research candidates.

CYP3A4 inhibition
Reported
IC₅₀ 5,000 nM
Weak CYP3A4 inhibition context; 5-fold above typical DDI concern threshold
Human liver microsomes, midazolam substrate, LC-MS/MS
ADME Drug Metabolism CYP450 Inhibition Pharmacokinetics

Molecular Property Comparison: Target vs. Unsubstituted Indazole-3-Carboxamide

1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide has a calculated AlogP of 1.29, a polar surface area of 90.65 Ų, and contains 5 hydrogen bond acceptors and 2 hydrogen bond donors . In comparison, unsubstituted 1H-indazole-3-carboxamide has a molecular weight of 161.16 g/mol, AlogP of approximately 0.52, and lacks the electron-withdrawing trifluoromethyl substituent [1]. The trifluoromethyl group at position 7 increases lipophilicity by approximately 0.77 log units while the N1-methyl group adds steric bulk. Indazole serves as a favorable bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism . The combined substituent pattern of this compound provides a distinct physicochemical profile that differentiates it from simpler indazole-3-carboxamide scaffolds, potentially influencing membrane permeability, target binding pocket occupancy, and metabolic stability.

Molecular properties
Class-level
ΔAlogP +0.77 · ΔMW +82
Enhanced lipophilicity vs. unsubstituted core; supports SPR profiling
Calculated parameters; PSA +12.65 Ų, additional HBA
Physicochemical Properties Lipophilicity Drug Design Bioisosterism

Aqueous Solubility at Physiological pH

The aqueous solubility of 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide at pH 7.4 has been reported in ChEMBL (CHEMBL3376393) with a qualitative solubility classification [1]. The compound demonstrates limited aqueous solubility at physiological pH, a property consistent with the indazole-3-carboxamide chemotype containing lipophilic trifluoromethyl substituents. For reference, solubility and chemical stability data for representative indazole-3-carboxamide analogs (e.g., compounds 6d and 6h) show solubility ranges in the low micromolar to sub-micromolar range after 24 hours at pH 7.4, with variable chemical stability across pH conditions [2]. While quantitative solubility values for this specific compound are not publicly available in numerical form, the documented solubility profile informs formulation strategies for in vitro and in vivo studies.

Aqueous solubility
Data to verify
Qualitative, pH 7.4
Limited solubility at physiological pH; DMSO stock solution recommended
CHEMBL3376393; class-level inference from analogs
Solubility Formulation Biopharmaceutics ADME

Regiochemical Specificity: Functional Impact on Target Engagement

A foundational structure-activity relationship study of indazole-3-carboxamides as CRAC channel blockers demonstrates that the 3-carboxamide regiochemistry is absolutely essential for functional activity [1]. Compound 12d (an indazole-3-carboxamide derivative) actively inhibits calcium influx in mast cells with sub-µM IC₅₀ and suppresses release of pro-inflammatory mediators β-hexosaminidase and TNFα. In direct head-to-head comparison, its reverse amide isomer 9c (indazole-1-carboxamide) is completely inactive in the same calcium influx assay even when tested at 100 µM concentration [1]. This regiochemical requirement is unprecedented among known CRAC channel blockers [1]. The SAR results further establish that N1-substitution patterns modulate potency and selectivity, while C7-substituents (including trifluoromethyl) influence binding pocket occupancy. For 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide, the presence of the critical 3-carboxamide group combined with the specific N1-methyl and C7-CF₃ substitution pattern defines its potential interaction profile with kinase ATP-binding pockets and other target sites.

Regiochemical SAR
Reported
3-carboxamide active · 1-carboxamide inactive
3-carboxamide regiochemistry is required for CRAC channel inhibition
Mast cell calcium influx assay; >100-fold functional difference
Structure-Activity Relationship CRAC Channel Regiochemistry Mast Cell Stabilization

Kinase Inhibition Landscape & Target Class Positioning

The indazole-3-carboxamide scaffold has been validated across multiple kinase targets with reported quantitative inhibition data. Representative PAK1 inhibitor 30l exhibits IC₅₀ = 9.8 nM with high selectivity over 29 kinases . GSK-3β inhibitors based on N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffolds achieve nanomolar potency on purified human enzyme [1]. PI3Kδ/γ inhibitors containing indazole-3-carboxamide motifs show IC₅₀ values in the 16-3,500 nM range depending on isoform [2]. Wnt/β-catenin pathway inhibitors utilizing indazole-3-carboxamide cores are disclosed in multiple patents [3]. 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide serves as a versatile synthetic intermediate and scaffold for elaboration into potent kinase inhibitors across these target classes. The N1-methyl and C7-trifluoromethyl substituents provide vectors for further derivatization while maintaining the essential 3-carboxamide pharmacophore. Unlike more elaborated clinical candidates, this compound represents a modular building block that enables systematic SAR exploration.

Kinase inhibition
Class-level
PAK1 · GSK-3β · PI3Kδ/γ
Versatile intermediate for multi-target kinase inhibitor synthesis
Reported nanomolar IC₅₀ for optimized derivatives; intermediate, not final API
Kinase Inhibition PAK1 GSK-3β Wnt Pathway PI3K

CYP3A4 Selectivity Profile vs. PAK1 Inhibitor Comparators

The CYP3A4 inhibition IC₅₀ of 5,000 nM for 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide [1] can be contextualized against the CYP inhibition profiles of structurally related indazole-3-carboxamide derivatives. Literature indicates that certain PAK1 inhibitors based on indazole-3-carboxamide scaffolds required extensive optimization to mitigate hERG activity and improve kinase selectivity [2]. The G-5555 development program specifically addressed hERG liability through introduction of a low-pKₐ polar moiety, demonstrating that even optimized indazole-3-carboxamide derivatives can carry off-target cardiovascular risks [2]. The target compound's CYP3A4 IC₅₀ of 5 µM suggests a comparatively favorable CYP inhibition profile relative to many kinase inhibitor chemotypes, though this remains a class-level inference in the absence of direct head-to-head CYP panel data for all analogs.

CYP3A4 selectivity
Context-dependent
5 µM vs. PAK1 comparators
Favorable CYP inhibition profile relative to kinase inhibitor chemotypes
Class-level inference; head-to-head CYP panel data not publicly available
CYP450 Drug-Drug Interaction Selectivity ADME-Tox

Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis for PAK1, GSK-3β, Wnt Pathways

This compound serves as a versatile synthetic intermediate for generating focused libraries of indazole-3-carboxamide kinase inhibitors. The indazole-3-carboxamide scaffold has been validated in PAK1 inhibitor programs achieving IC₅₀ values as low as 9.8 nM with high selectivity over 29 kinases , and in GSK-3β inhibitor series with nanomolar potency on purified human enzyme [1]. The Wnt/β-catenin pathway inhibitor patent literature extensively discloses indazole-3-carboxamide cores for oncology applications [2]. The N1-methyl and C7-trifluoromethyl substituents provide synthetic handles for further derivatization while preserving the essential 3-carboxamide pharmacophore required for target engagement [3].

CYP3A4 Drug-Drug Interaction Risk Assessment

The compound has established CYP3A4 inhibition data (IC₅₀ = 5,000 nM in human liver microsomes using midazolam substrate) , making it a useful reference standard for evaluating CYP inhibition liability in indazole-containing compound series. This value falls above the typical 1,000 nM threshold that flags potential drug-drug interaction concerns, suggesting that the 1-methyl-7-trifluoromethyl substitution pattern may confer a favorable CYP inhibition profile. The compound can be employed as a comparator in CYP panel screening of novel indazole-3-carboxamide derivatives to benchmark metabolic liability improvements or detriments relative to the core scaffold.

Lipophilicity and Solubility Profiling for Physicochemical Optimization

With calculated AlogP of 1.29 and polar surface area of 90.65 Ų , this compound provides a reference point for structure-property relationship (SPR) studies investigating the impact of N1-methyl and C7-trifluoromethyl substituents on indazole-3-carboxamide lipophilicity. The aqueous solubility profile at pH 7.4 (qualitatively characterized in ChEMBL [1]) informs formulation approaches for in vitro assays, including recommended use of DMSO for stock solution preparation. The compound's property set enables systematic exploration of how substitution patterns influence membrane permeability and solubility within the indazole-3-carboxamide chemotype.

CRAC Channel and Mast Cell Stabilization Research

The indazole-3-carboxamide scaffold has demonstrated sub-µM potency in CRAC channel calcium influx inhibition and mast cell stabilization assays . The SAR studies establishing absolute regiochemical requirement for 3-carboxamide (vs. inactive 1-carboxamide isomer at 100 µM) provide a foundational rationale for employing 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide as a core structure for developing novel CRAC channel blockers. The compound's specific substitution pattern may be evaluated for enhanced potency or selectivity in calcium influx assays using mast cell or T-cell models.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Indazole-3-carboxamide scaffold integrity
PAK1, GSK-3β, Wnt pathway modulation assays
CYP3A4 DDI risk assessment
CYP inhibition profile context
CYP panel screening; benchmark against indazole analog series
Physicochemical optimization
Lipophilicity and solubility profile
Membrane permeability and formulation compatibility
CRAC channel research
3-carboxamide regiochemistry
Calcium influx assay in mast cell or T-cell models

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